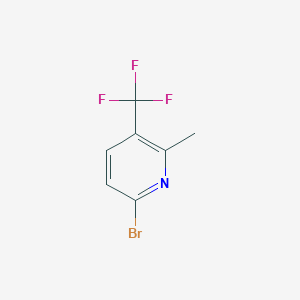
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 2-methyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems. The use of efficient brominating agents and catalysts can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
- 6-Bromo-1-(trifluoromethyl)isoquinoline
- 5-Bromo-2-(trifluoromethyl)quinoline
Uniqueness
6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity compared to other halogenated pyridines .
Propriétés
Formule moléculaire |
C7H5BrF3N |
|---|---|
Poids moléculaire |
240.02 g/mol |
Nom IUPAC |
6-bromo-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |
Clé InChI |
XOBRYNQTGHJAIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


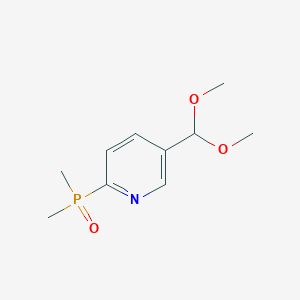
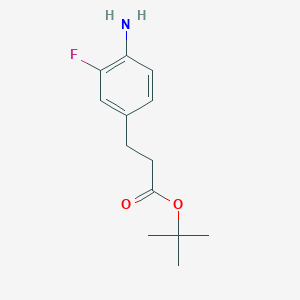
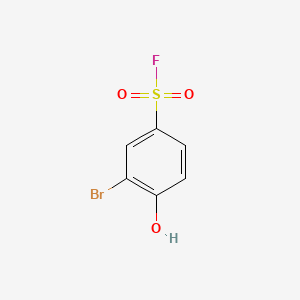
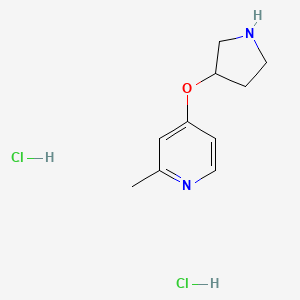
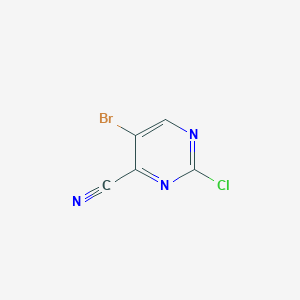

![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
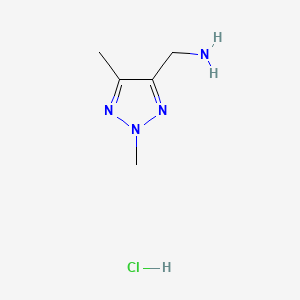
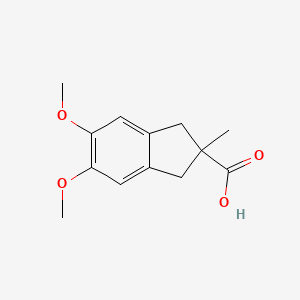
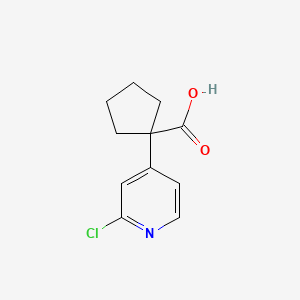
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
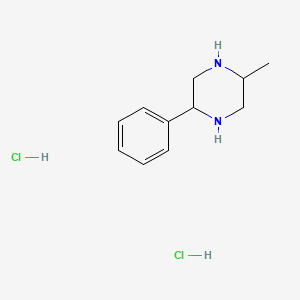
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
